

Cross-Species Comparison of Cycloartane Biosynthesis Genes: A Guide for Researchers

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Compound of Interest

Compound Name: **Cycloartane**

Cat. No.: **B1207475**

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This guide provides a comprehensive cross-species comparison of the genes involved in **cycloartane** biosynthesis, with a primary focus on the key enzyme, oxidosqualene cyclase (OSC). **Cycloartane** is a critical intermediate in the biosynthesis of phytosterols in plants, algae, and some protists, playing a fundamental role in membrane structure and as a precursor to bioactive molecules like brassinosteroids. In contrast, animals and fungi typically utilize the isomeric lanosterol as the precursor for their sterols. Understanding the genetic and functional diversity of the enzymes responsible for these distinct pathways is crucial for researchers in plant biology, drug development, and metabolic engineering.

The Core Biosynthetic Pathway: Cycloartenol vs. Lanosterol

The biosynthesis of both cycloartenol and lanosterol originates from the linear precursor 2,3-oxidosqualene. The cyclization of this substrate is the branching point that defines these two major pathways in sterol biosynthesis.

- Cycloartenol Synthesis: In plants, algae, and some protists, 2,3-oxidosqualene is cyclized by cycloartenol synthase (CAS) to form cycloartenol. This pentacyclic triterpenoid alcohol contains a characteristic cyclopropane ring.
- Lanosterol Synthesis: In animals and fungi, lanosterol synthase (LAS) catalyzes the cyclization of 2,3-oxidosqualene to produce the tetracyclic triterpenoid alcohol, lanosterol. Interestingly, some plants have also been found to possess functional LAS genes,

suggesting the existence of a dual pathway, although the contribution of the lanosterol pathway to primary phytosterol biosynthesis in plants appears to be minor under normal conditions.

The evolutionary divergence of these two enzymes from a common ancestral oxidosqualene cyclase has led to the distinct sterol profiles observed across different kingdoms of life.

Comparative Analysis of Cycloartenol Synthase (CAS) and Lanosterol Synthase (LAS) Genes

The primary enzymes governing the initial cyclization step, CAS and LAS, belong to the oxidosqualene cyclase (OSC) family. While they share a common substrate, their product specificity is determined by key amino acid residues within their active sites.

Gene and Protein Characteristics

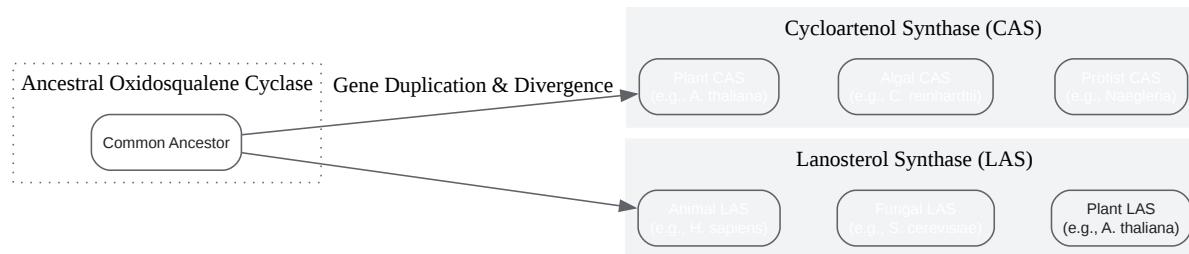
The following table summarizes key characteristics of CAS and LAS genes and their encoded proteins from representative species.

Feature	Cycloartenol Synthase (CAS)	Lanosterol Synthase (LAS)
Organism (Example)	Arabidopsis thaliana	Homo sapiens
Gene Name	CAS1	LSS
Gene Accession (NCBI)	AT2G07050	4047
Protein Accession (UniProt)	P38605	P48449
Protein Length (amino acids)	759	732
Subcellular Localization	Endoplasmic Reticulum	Endoplasmic Reticulum
Key Catalytic Residues	His477, Ile481 (in A. thaliana)	Val481 (in A. thaliana LAS1)

Phylogenetic Relationship

Phylogenetic analysis of OSC protein sequences reveals distinct clades for CAS and LAS, reflecting their evolutionary divergence. Plant CAS proteins cluster together, as do animal and

fungal LAS proteins. Interestingly, plant LAS proteins form a separate clade, suggesting a distinct evolutionary history from their animal and fungal counterparts.



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Phylogenetic relationship of Oxidosqualene Cyclases.

Quantitative Performance Data

Direct comparison of the catalytic efficiency and expression levels of **cycloartane** biosynthesis genes across different species provides valuable insights into their physiological roles.

Enzyme Kinetic Parameters

The following table presents available kinetic data for cycloartenol synthase from different plant species. Data for lanosterol synthase is provided for comparison.

Enzyme	Organism	Substrate	Km (μM)	kcat (s-1)	kcat/Km (M-1s-1)	Reference
Cycloartenol Synthase (CAS)	Pisum sativum	2,3-Oxidosqualene	25	0.45	1.8 x 10 ⁴	Abe et al., 1993
Cycloartenol Synthase (CAS)	Arabidopsis thaliana	2,3-Oxidosqualene	15	0.28	1.9 x 10 ⁴	Corey et al., 1993
Lanosterol Synthase (LAS)	Saccharomyces cerevisiae	2,3-Oxidosqualene	20	1.2	6.0 x 10 ⁴	Corey et al., 1994
Lanosterol Synthase (LAS)	Homo sapiens	2,3-Oxidosqualene	18	0.9	5.0 x 10 ⁴	Baker et al., 1995

Note: Enzyme kinetic data can vary depending on the experimental conditions and purification methods.

Product Yield in Heterologous Expression Systems

Heterologous expression in yeast (*Saccharomyces cerevisiae*) is a common method to characterize the function of OSCs. The table below shows representative yields of cycloartenol from different plant CAS genes expressed in yeast.

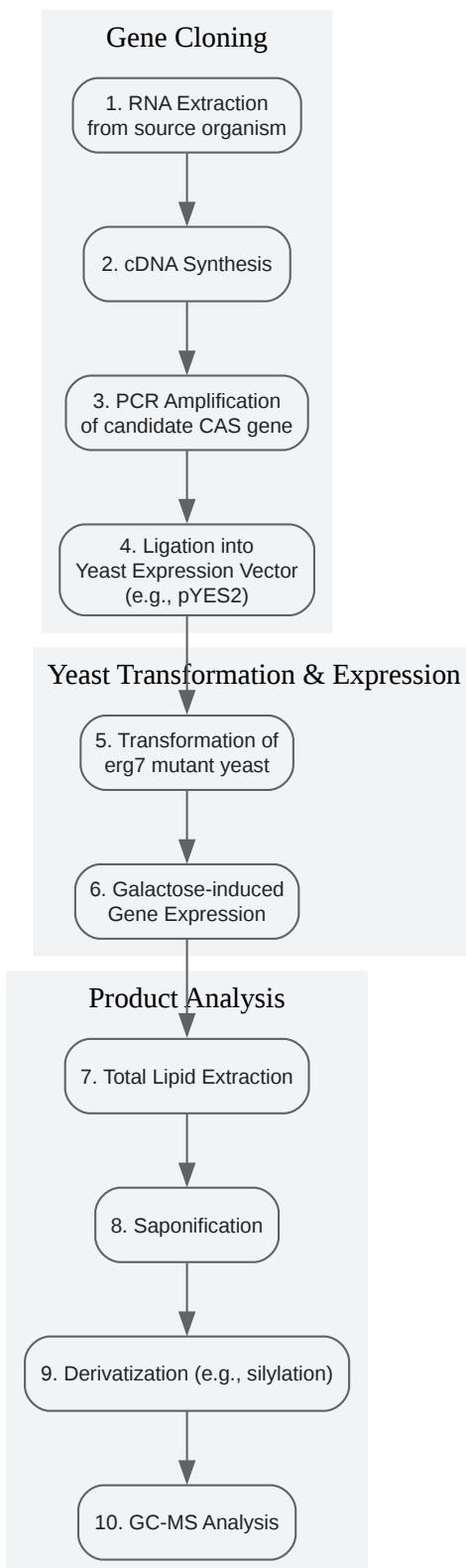
Gene	Source Organism	Expression Host	Product	Yield (mg/L)	Reference
AtCAS1	Arabidopsis thaliana	<i>S. cerevisiae</i>	Cycloartenol	~5-10	Corey et al., 1993
PgCAS1	Panax ginseng	<i>S. cerevisiae</i>	Cycloartenol	~8	Kushiro et al., 1998
LjCAS1	Lotus japonicus	<i>S. cerevisiae</i>	Cycloartenol	~12	Sawai et al., 2006

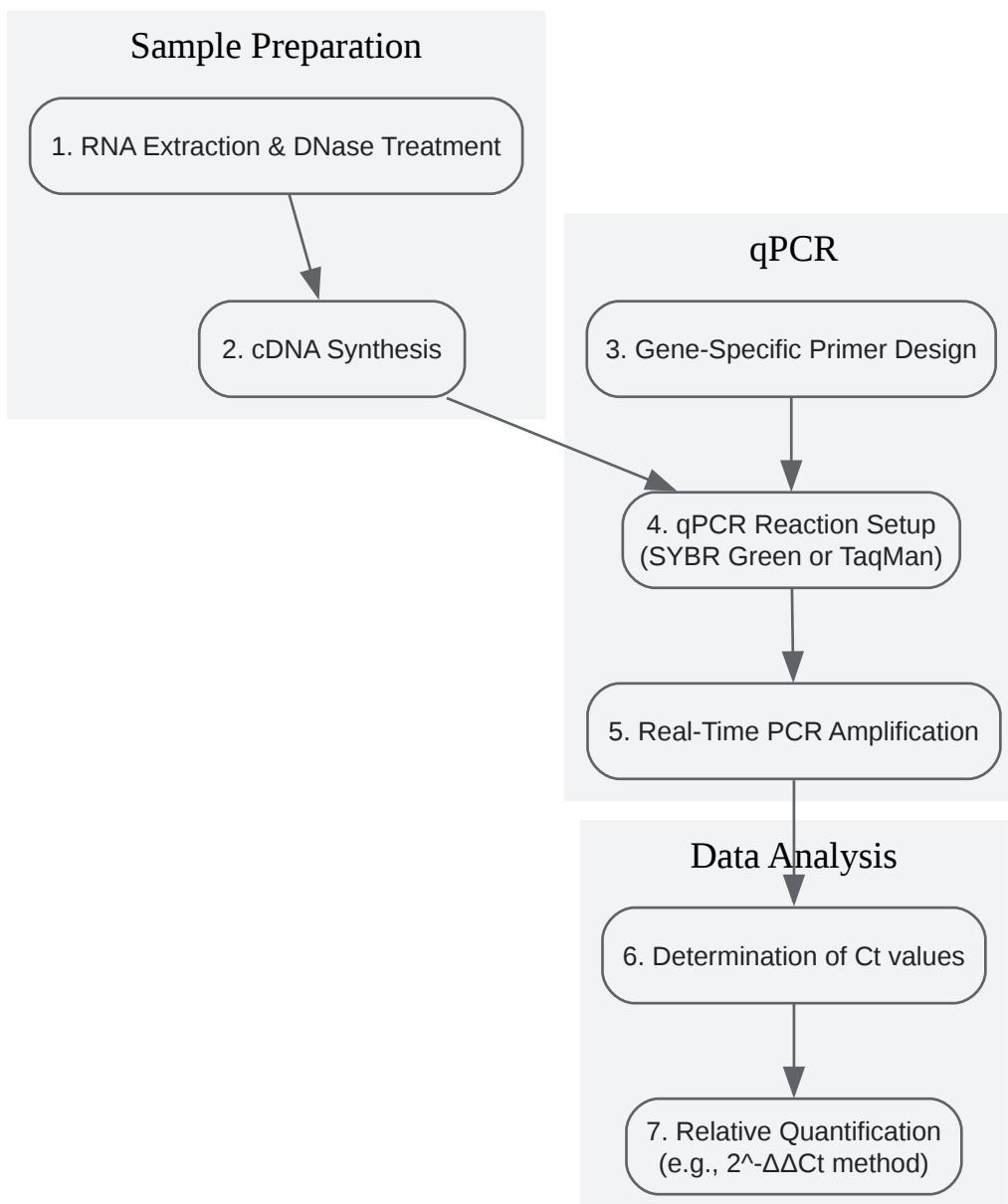
Experimental Protocols

This section provides detailed methodologies for key experiments in the study of **cycloartane** biosynthesis genes.

Heterologous Expression of Cycloartenol Synthase in *Saccharomyces cerevisiae*

This protocol describes the functional characterization of a candidate CAS gene by expressing it in a yeast mutant deficient in lanosterol synthase (e.g., erg7 strain).





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